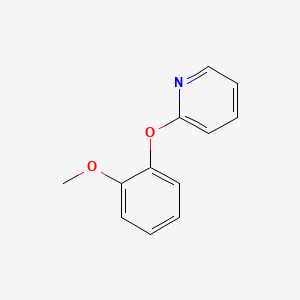

![molecular formula C17H21N5O3 B6532858 ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1019191-55-9](/img/structure/B6532858.png)

ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an ester group . Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The triazole ring would contain two carbon atoms and three nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms .科学的研究の応用

Antimicrobial Activities

1,2,3-triazoles, including the compound , have shown significant antimicrobial activities . They have been synthesized and tested against different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae. Notably, some compounds exhibited substantial potency against most of the tested microbes .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . Their unique features make them structurally resemble the amide bond, mimicking an E or a Z amide bond .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a crucial role . They are used in the synthesis of various polymers due to their high chemical stability .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, which is useful in biological research .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . They are often used in the synthesis of new compounds for biological research .

Fluorescent Imaging and Materials Science

1,2,3-triazoles have applications in fluorescent imaging and materials science . They can be used to create compounds that emit light when excited, which is useful in imaging techniques .

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHCSJZJXXPCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6532785.png)

![1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6532805.png)

![(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532809.png)

![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6532817.png)

![N-[(2E)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6532824.png)

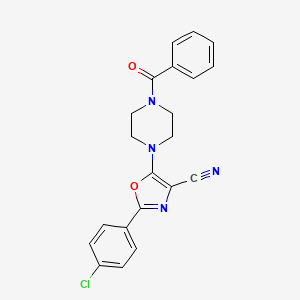

![5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6532841.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6532861.png)

![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6532871.png)

![7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6532874.png)

![3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6532879.png)

![2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532880.png)

![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532882.png)